N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
CAS No.: 56619-94-4
Cat. No.: VC21318189
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56619-94-4 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) |
| Standard InChI Key | JFRWTFVXZCJZKV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)OC |
| Canonical SMILES | CC(C)(C)C(=O)NC1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Basic Properties
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, also known as N-(4-Methoxyphenyl)pivalamide, is a crystalline organic compound belonging to the amide chemical class. This compound is identified by the CAS Registry Number 56619-94-4 and possesses a molecular formula of C₁₂H₁₇NO₂ . The compound has a molecular weight of approximately 207.27 g/mol, which plays a significant role in determining its physical and chemical behaviors in various reaction environments. The systematic IUPAC name for this compound is N-(4-methoxyphenyl)-2,2-dimethylpropanamide, which describes its structural components: a 4-methoxyphenyl group attached to a 2,2-dimethylpropanamide backbone.
The compound's structure can be uniquely identified using standard chemical identifiers including its InChI string (InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)) and InChIKey (JFRWTFVXZCJZKV-UHFFFAOYSA-N). These identifiers serve as digital representations of the chemical structure, enabling precise database searching and structural verification across chemical information systems. Additionally, its SMILES notation (CC(C)(C)C(=O)NC1=CC=C(C=C1)OC) provides another standardized way to represent its molecular structure in computer-readable format.
Structural Features
The compound's key structural features include:
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A 4-methoxyphenyl group, which consists of a benzene ring with a methoxy (-OCH₃) substituent at the para position
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An amide linkage (-NH-CO-) connecting the aromatic portion to the aliphatic segment
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A 2,2-dimethylpropanoyl (pivaloyl) group, characterized by a tertiary carbon bearing two methyl groups
These structural elements contribute to the compound's chemical reactivity, stability, and potential biological interactions.
Molecular Structure and Chemical Reactivity
The molecular structure of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide features several functional groups that define its chemical behavior. The amide bond (-NHCO-) represents the central reactive site within the molecule, linking the aromatic 4-methoxyphenyl group to the aliphatic 2,2-dimethylpropanoyl moiety. The presence of this amide bond confers specific chemical and physical properties to the compound, including hydrogen bonding capabilities through the NH group and polarized carbonyl functionality.
Structural Representations
The molecular structure can be represented in various ways, including skeletal formulas, ball-and-stick models, and space-filling representations. The basic structural representation shows the 4-methoxyphenyl group connected via an amide bond to the 2,2-dimethylpropanoyl group. The molecule contains a total of 32 atoms, including 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Chemical Reactivity
The chemical reactivity of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide can be predicted based on its functional groups:
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The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions
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The methoxy group on the phenyl ring acts as an electron-donating group, increasing electron density in the aromatic ring
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The tertiary carbon in the 2,2-dimethylpropanoyl group creates steric hindrance around the carbonyl, potentially affecting reaction rates and pathways
While specific reaction data for this compound is limited in the available literature, its behavior can be inferred from similar compounds containing comparable functional groups.
Comparison with Related Compounds
Understanding the relationship between N-(4-Methoxyphenyl)-2,2-dimethylpropanamide and similar compounds provides valuable insights into its potential properties and applications.
Structural Analogs
Several compounds share structural similarities with N-(4-Methoxyphenyl)-2,2-dimethylpropanamide:
| Compound | Molecular Formula | Structural Difference | CAS Registry Number |
|---|---|---|---|
| N-(4-Methoxyphenyl)pentanamide | C₁₂H₁₇NO₂ | Contains a linear pentanoyl group instead of 2,2-dimethylpropanoyl | Not provided in search results |
| 3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide | C₁₂H₁₆ClNO₂ | Contains a chlorine atom at the 3-position of the 2,2-dimethylpropanoyl group | Not provided in search results |
| N-(4-Chloro-3-methoxyphenyl)-2,2-dimethylpropanamide | C₁₃H₁₇ClNO₂ | Contains a 4-chloro-3-methoxyphenyl group instead of 4-methoxyphenyl | Not provided in search results |
Structure-Activity Relationships
The structural differences between these compounds can significantly impact their physical, chemical, and biological properties:
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The presence of a tertiary carbon in N-(4-Methoxyphenyl)-2,2-dimethylpropanamide's 2,2-dimethylpropanoyl group likely increases its stability toward hydrolysis compared to compounds with linear acyl chains like N-(4-Methoxyphenyl)pentanamide
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The introduction of halogen atoms, as seen in 3-Chloro-N-(4-methoxyphenyl)-2,2-dimethylpropanamide and N-(4-Chloro-3-methoxyphenyl)-2,2-dimethylpropanamide, may alter the compounds' electronic properties, lipophilicity, and potential biological activities
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The position of substituents on the phenyl ring can influence the compound's interaction with biological targets, as different substitution patterns create unique three-dimensional arrangements of functional groups
Analytical Characterization
Identification Parameters
The analytical identification of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide can be achieved through various techniques. The compound can be uniquely identified using the following parameters:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume